Cas no 1695478-81-9 (4-fluoro-2-(hydrazinylmethyl)benzonitrile)

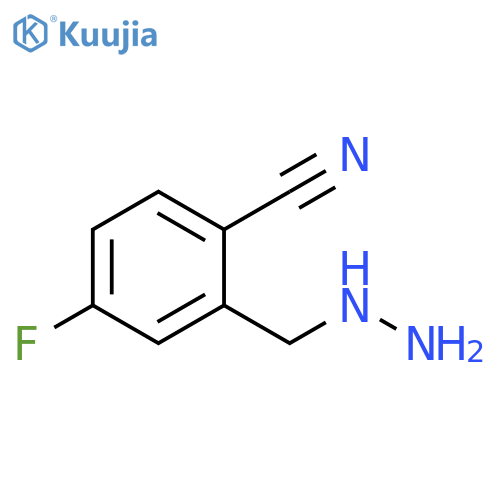

1695478-81-9 structure

商品名:4-fluoro-2-(hydrazinylmethyl)benzonitrile

CAS番号:1695478-81-9

MF:C8H8FN3

メガワット:165.167624473572

CID:5245643

4-fluoro-2-(hydrazinylmethyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- Benzonitrile, 4-fluoro-2-(hydrazinylmethyl)-

- 4-fluoro-2-(hydrazinylmethyl)benzonitrile

-

- インチ: 1S/C8H8FN3/c9-8-2-1-6(4-10)7(3-8)5-12-11/h1-3,12H,5,11H2

- InChIKey: OAKQVDYFECJWQB-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=CC=C(F)C=C1CNN

4-fluoro-2-(hydrazinylmethyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-293235-1.0g |

4-fluoro-2-(hydrazinylmethyl)benzonitrile |

1695478-81-9 | 1.0g |

$739.0 | 2023-03-01 | ||

| Enamine | EN300-293235-5.0g |

4-fluoro-2-(hydrazinylmethyl)benzonitrile |

1695478-81-9 | 5.0g |

$1939.0 | 2023-03-01 | ||

| Enamine | EN300-293235-1g |

4-fluoro-2-(hydrazinylmethyl)benzonitrile |

1695478-81-9 | 1g |

$739.0 | 2023-09-06 | ||

| Enamine | EN300-293235-10g |

4-fluoro-2-(hydrazinylmethyl)benzonitrile |

1695478-81-9 | 10g |

$2438.0 | 2023-09-06 | ||

| Enamine | EN300-293235-2.5g |

4-fluoro-2-(hydrazinylmethyl)benzonitrile |

1695478-81-9 | 2.5g |

$1531.0 | 2023-09-06 | ||

| Enamine | EN300-293235-10.0g |

4-fluoro-2-(hydrazinylmethyl)benzonitrile |

1695478-81-9 | 10.0g |

$2438.0 | 2023-03-01 | ||

| Enamine | EN300-293235-5g |

4-fluoro-2-(hydrazinylmethyl)benzonitrile |

1695478-81-9 | 5g |

$1939.0 | 2023-09-06 |

4-fluoro-2-(hydrazinylmethyl)benzonitrile 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

1695478-81-9 (4-fluoro-2-(hydrazinylmethyl)benzonitrile) 関連製品

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬